Hemicatenated DNA Binding by p53
Wild-type p53 demonstrates a remarkable preference for binding to non-canonical, structured DNA. In a direct comparison using gel-retardation assays, the affinity of wild-type p53 for hemicatenated DNA (hcDNA) loops was >40-fold higher (Kd ≈ 0.5 nM) than its affinity for its natural specific binding site, the Mdm2 promoter (Kd ≈ 20 nM) [1]. This indicates that the p53 protein's activity is not solely dictated by its sequence-specific binding to canonical response elements but is profoundly influenced by the three-dimensional topology of DNA, a property not shared equally by other p53 family members or mutants.
| Evidence Dimension | DNA Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 0.5 nM for hemicatenated DNA (hcDNA) |
| Comparator Or Baseline | Kd ≈ 20 nM for its natural specific binding site (Mdm2 promoter) |
| Quantified Difference | >40-fold higher affinity (0.5 nM vs. 20 nM) |
| Conditions | Gel-retardation assay, in vitro, purified wild-type p53 protein. |
Why This Matters
For researchers studying p53 in the context of chromatin topology or DNA damage, selecting a wild-type p53 source with validated non-B DNA binding activity is critical, as this property is central to its function and can be altered in mutant or recombinant forms.
- [1] Stros M, et al. High-affinity binding of tumor-suppressor protein p53 and HMGB1 to hemicatenated DNA loops. Biochemistry. 2004;43(22):7215-25. View Source
